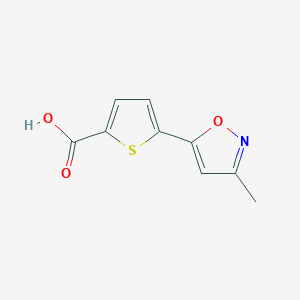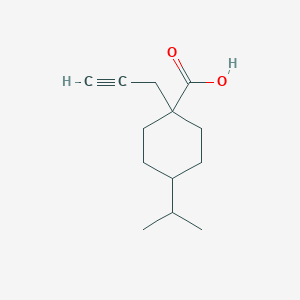
1-(Prop-2-yn-1-yl)-4-(propan-2-yl)cyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Prop-2-yn-1-yl)-4-(propan-2-yl)cyclohexane-1-carboxylic acid is an organic compound that belongs to the class of cyclohexane carboxylic acids This compound features a cyclohexane ring substituted with a prop-2-yn-1-yl group and a propan-2-yl group, along with a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Prop-2-yn-1-yl)-4-(propan-2-yl)cyclohexane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexane derivatives followed by functional group transformations. For example:
Step 1: Alkylation of cyclohexanone with prop-2-yn-1-yl bromide in the presence of a base such as potassium carbonate.
Step 2: Reduction of the resulting product to obtain the corresponding cyclohexanol derivative.
Step 3: Oxidation of the cyclohexanol to form the cyclohexanone derivative.
Step 4: Alkylation with propan-2-yl bromide to introduce the propan-2-yl group.
Step 5: Carboxylation of the resulting compound to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions would be employed to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1-(Prop-2-yn-1-yl)-4-(propan-2-yl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The compound can undergo substitution reactions where one of the alkyl groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction could produce cyclohexanol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Prop-2-yn-1-yl)-4-(propan-2-yl)cyclohexane-1-carboxylic acid would depend on its specific interactions with molecular targets. Generally, compounds of this nature may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The pathways involved could include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane carboxylic acid: A simpler analog without the prop-2-yn-1-yl and propan-2-yl groups.
1-(Prop-2-yn-1-yl)cyclohexane-1-carboxylic acid: Lacks the propan-2-yl group.
4-(Propan-2-yl)cyclohexane-1-carboxylic acid: Lacks the prop-2-yn-1-yl group.
Uniqueness
1-(Prop-2-yn-1-yl)-4-(propan-2-yl)cyclohexane-1-carboxylic acid is unique due to the presence of both the prop-2-yn-1-yl and propan-2-yl groups, which may confer distinct chemical and biological properties compared to its simpler analogs. These structural features can influence the compound’s reactivity, stability, and interactions with other molecules.
Propiedades
Fórmula molecular |
C13H20O2 |
|---|---|
Peso molecular |
208.30 g/mol |
Nombre IUPAC |
4-propan-2-yl-1-prop-2-ynylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H20O2/c1-4-7-13(12(14)15)8-5-11(6-9-13)10(2)3/h1,10-11H,5-9H2,2-3H3,(H,14,15) |
Clave InChI |
XLJMPTRIKCQELA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1CCC(CC1)(CC#C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13178439.png)
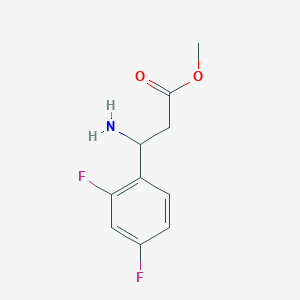
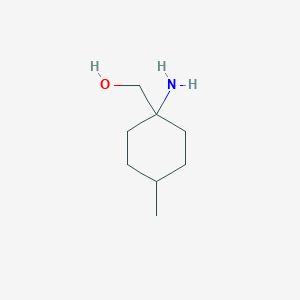
![4-[2-(Hydroxymethyl)morpholin-4-YL]thiophene-2-carbaldehyde](/img/structure/B13178454.png)
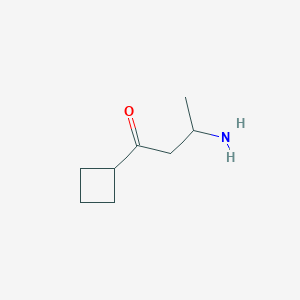
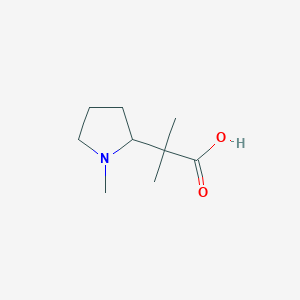
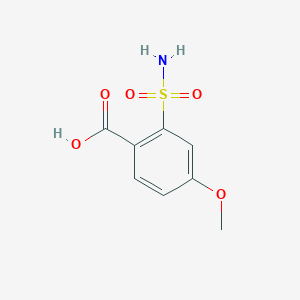
![2-[(Azetidin-1-yl)methyl]-5-methylpyrimidine-4-carboxylic acid](/img/structure/B13178481.png)
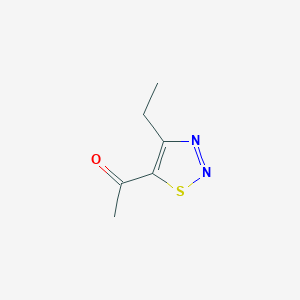

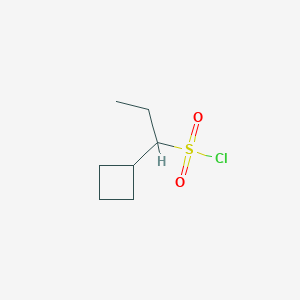
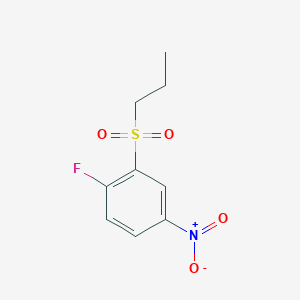
![2-chloro-1-[2-(4-methylphenyl)-1H-indol-3-yl]ethanone](/img/structure/B13178514.png)
